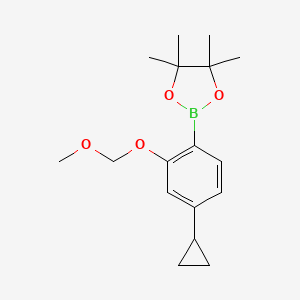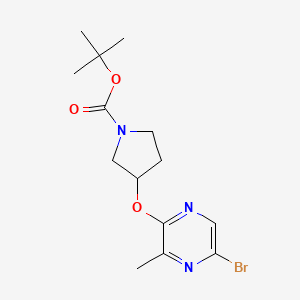
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, a brominated pyrazine ring, and a pyrrolidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the pyrazine ring.
Esterification: Formation of the tert-butyl ester group.
Coupling Reaction: Coupling of the brominated pyrazine with the pyrrolidine moiety.
The reaction conditions for these steps may vary, but common reagents include bromine, tert-butyl alcohol, and coupling agents such as EDCI or DCC. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyrazine ring and pyrrolidine moiety may play key roles in binding to these targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
tert-Butyl 3-((5-bromo-3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in the substituents on the pyrazine or pyridine ring. The unique combination of the brominated pyrazine ring and pyrrolidine moiety in this compound may confer distinct properties and applications .
Propiedades
Fórmula molecular |
C14H20BrN3O3 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromo-3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3/c1-9-12(16-7-11(15)17-9)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
Clave InChI |
AHGZYPUHPXWTKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


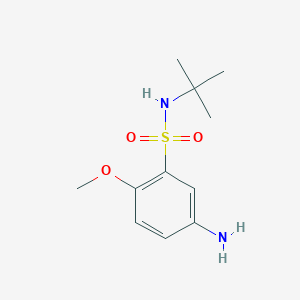
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

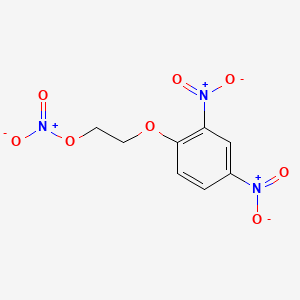
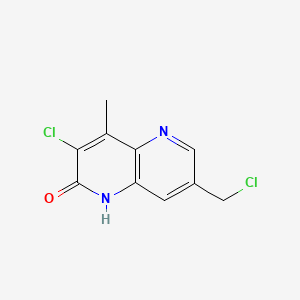
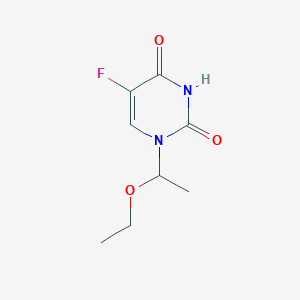
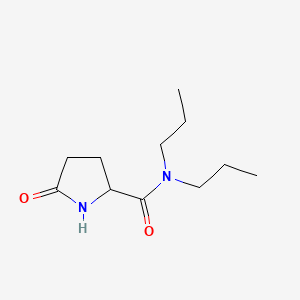
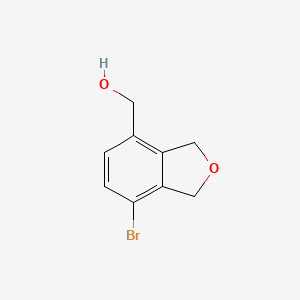

![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
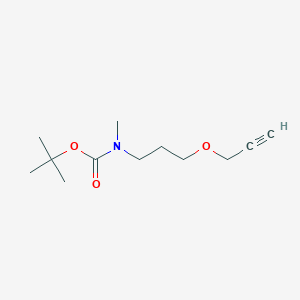
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
